In-Depth Technical Guide to the Physical Properties of 2-Isopropyl-5-methyl-1-heptanol
In-Depth Technical Guide to the Physical Properties of 2-Isopropyl-5-methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the branched-chain alcohol, 2-Isopropyl-5-methyl-1-heptanol. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and toxicological studies.
Core Physical and Chemical Properties
2-Isopropyl-5-methyl-1-heptanol is a primary alcohol with the molecular formula C₁₁H₂₄O.[1][2][3] Its structure consists of a seven-carbon heptane backbone with an isopropyl group at the second position and a methyl group at the fifth position. This branched structure influences its physical characteristics, distinguishing it from its linear isomers. The compound is also recognized as a human metabolite.[2][3]
A summary of the key quantitative physical properties of 2-Isopropyl-5-methyl-1-heptanol is presented in the table below. It is important to note that while some properties have been computationally predicted, experimentally determined values for several key metrics remain to be fully elucidated in the scientific literature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄O | PubChem[1][2] |
| Molecular Weight | 172.31 g/mol | PubChem[1][2] |
| Boiling Point | 93 °C at 3 Torr | ChemBK[1], Chemsrc[4] |
| Melting Point | Not available | Chemsrc[4] |
| Density (Predicted) | 0.825 ± 0.06 g/cm³ | ChemBK[1], Chemsrc[4] |
| Refractive Index | Not available | |
| Solubility in Water | Expected to be low | General alcohol solubility trends[5] |
| XLogP3 (Computed) | 3.9 | PubChem[2] |
| Topological Polar Surface Area (Computed) | 20.2 Ų | PubChem[2] |
| Rotatable Bond Count (Computed) | 7 | PubChem[2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 2-Isopropyl-5-methyl-1-heptanol are not extensively documented in publicly available literature. However, standard methodologies for organic compounds of similar nature can be applied.
Determination of Boiling Point (Reduced Pressure)
The reported boiling point of 93 °C at 3 Torr was likely determined using vacuum distillation.
General Protocol:
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A sample of 2-Isopropyl-5-methyl-1-heptanol is placed in a distillation flask.
-
The flask is connected to a vacuum pump and a manometer to control and measure the pressure.
-
The sample is heated gradually.
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The temperature at which the liquid boils and its vapor condenses at a steady rate at the specified pressure (3 Torr) is recorded as the boiling point.
Determination of Density
The density of liquid 2-Isopropyl-5-methyl-1-heptanol can be determined using a pycnometer or a digital density meter.
General Protocol (Pycnometer Method):
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with distilled water of a known temperature, and its mass is measured to determine the volume of the pycnometer.
-
The pycnometer is then emptied, dried, and filled with the sample of 2-Isopropyl-5-methyl-1-heptanol at the same temperature.
-
The mass of the pycnometer with the sample is measured.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
The refractive index can be measured using an Abbe refractometer.
General Protocol:
-
A few drops of 2-Isopropyl-5-methyl-1-heptanol are placed on the prism of the Abbe refractometer.
-
The prism is closed, and a light source is used to illuminate the sample.
-
The instrument is adjusted until the borderline between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.
Solubility Assessment
The solubility of 2-Isopropyl-5-methyl-1-heptanol in water and various organic solvents can be determined by the following general procedure.
General Protocol:
-
A known volume of the solvent (e.g., water, ethanol, acetone) is placed in a vial.
-
A small, measured amount of 2-Isopropyl-5-methyl-1-heptanol is added to the solvent.
-
The mixture is agitated (e.g., by stirring or sonication) for a specified period at a controlled temperature.
-
The mixture is observed for the presence of a single, clear phase (indicating solubility) or the persistence of two phases or cloudiness (indicating insolubility or partial solubility).
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Quantitative solubility can be determined by analyzing the concentration of the alcohol in the saturated solvent phase using techniques like gas chromatography. Given its C11 structure, the solubility in water is expected to be low, while it is anticipated to be miscible with common organic solvents.[5]
Signaling Pathways and Experimental Workflows
Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of 2-Isopropyl-5-methyl-1-heptanol with known signaling pathways or established, detailed experimental workflows for its analysis in complex biological matrices. As a branched-chain alcohol, its metabolic fate may be inferred from general pathways for alcohol metabolism, but specific studies on this compound are needed.
The following diagram illustrates a generalized workflow for the analysis of a volatile organic compound like 2-Isopropyl-5-methyl-1-heptanol from a biological sample, a common requirement in metabolomics and toxicology studies.
Caption: A generalized experimental workflow for the analysis of 2-Isopropyl-5-methyl-1-heptanol.
Further research is required to elucidate the specific biological roles and metabolic pathways of 2-Isopropyl-5-methyl-1-heptanol to enable the development of more targeted analytical methods and to understand its potential physiological significance.
References
- 1. chembk.com [chembk.com]
- 2. 2-Isopropyl-5-methyl-1-heptanol | C11H24O | CID 545941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ISOPROPYL-5-METHYL-1-HEPTANOL CAS#: 91337-07-4 [m.chemicalbook.com]
- 4. 2-isopropyl-5-methyl-1-heptanol | CAS#:91337-07-4 | Chemsrc [chemsrc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
